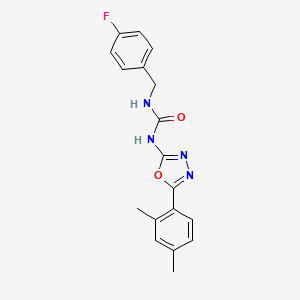

1-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea

説明

特性

IUPAC Name |

1-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c1-11-3-8-15(12(2)9-11)16-22-23-18(25-16)21-17(24)20-10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H2,20,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOZLLCEBGMTDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via electrophilic aromatic substitution reactions.

Formation of the Urea Moiety: The urea moiety is formed by reacting an isocyanate with an amine. In this case, 4-fluorobenzylamine reacts with an appropriate isocyanate derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to scale up the production while maintaining the integrity of the compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions may target the oxadiazole ring or the urea moiety, potentially leading to ring opening or amine formation.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Hydroxylated derivatives of the dimethylphenyl group.

Reduction: Amine derivatives or ring-opened products.

Substitution: Substituted fluorobenzyl derivatives.

科学的研究の応用

Medicinal Chemistry

1-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea exhibits potential as an antimicrobial , anticancer , and anti-inflammatory agent. The oxadiazole derivatives have shown a broad spectrum of biological activities including:

- Anticancer Activity : Studies indicate that compounds with the oxadiazole moiety can inhibit cell proliferation in various cancer cell lines. For example, derivatives have demonstrated effectiveness against leukemia cell lines with IC50 values in the sub-micromolar range .

- Antimicrobial Activity : The compound has been tested against several pathogens, showing significant inhibitory effects .

Materials Science

In materials science, the compound can be utilized in the synthesis of polymers and materials with specific properties such as conductivity or fluorescence. The unique chemical structure allows for the development of advanced materials that can be used in electronic devices or sensors.

Agrochemicals

The compound serves as a precursor for synthesizing pesticides and herbicides. Its ability to provide protection against various pests makes it valuable in agricultural applications. Research has demonstrated that derivatives can effectively target specific enzymes in pests, leading to increased efficacy in pest control .

Case Study 1: Anticancer Potency

A study evaluated the antiproliferative activity of several oxadiazole derivatives against a panel of 58 cancer cell lines at the National Cancer Institute (NCI). Among them, one derivative exhibited an IC50 value of 0.67 µM against prostate cancer cells . This highlights the potential of oxadiazole-based compounds in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of oxadiazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The derivatives were found to disrupt bacterial cell wall synthesis, showcasing their potential as new antimicrobial agents .

作用機序

The mechanism of action of 1-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea is not fully understood but is believed to involve interactions with specific molecular targets:

Molecular Targets: Potential targets include enzymes, receptors, or nucleic acids, depending on the biological context.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

類似化合物との比較

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea: Lacks the dimethyl groups, potentially altering its biological activity.

1-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-benzylurea: Lacks the fluorine atom, which may affect its reactivity and interactions.

Uniqueness: 1-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea is unique due to the combination of the dimethylphenyl group and the fluorobenzyl urea moiety, which may confer distinct physicochemical properties and biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

The compound 1-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

- Molecular Formula: C16H17N3O2

- Molecular Weight: 299.33 g/mol

- CAS Number: [insert CAS number if available]

Physical Properties

| Property | Value |

|---|---|

| Melting Point | [insert value] |

| Solubility | [insert value] |

| LogP | [insert value] |

Anticancer Activity

Recent studies have demonstrated that derivatives of the oxadiazole scaffold exhibit significant anticancer properties. The compound has shown potential against various cancer cell lines:

- Mechanism of Action: The anticancer activity is believed to stem from the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels .

- Case Study: In vitro studies indicated that the compound exhibited cytotoxic effects on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values in the micromolar range. Flow cytometry analysis confirmed that these compounds induced apoptosis in a dose-dependent manner .

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties.

- Activity Spectrum: The compound has shown effectiveness against a range of bacterial and fungal pathogens, indicating its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory and Antioxidant Properties

In addition to its anticancer and antimicrobial activities, the compound has been investigated for its anti-inflammatory and antioxidant effects.

- Research Findings: Studies suggest that compounds containing oxadiazole moieties can inhibit inflammatory mediators and reduce oxidative stress markers, thereby providing therapeutic benefits in inflammatory diseases .

Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC50/Effectiveness |

|---|---|---|

| Anticancer | MCF-7 | [insert IC50 value] |

| MEL-8 | [insert IC50 value] | |

| Antimicrobial | E. coli | [insert effectiveness] |

| S. aureus | [insert effectiveness] | |

| Anti-inflammatory | RAW 264.7 | [insert effect] |

Mechanistic Insights

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Activation of caspases |

| p53 Modulation | Increased expression |

| Inhibition of NF-kB | Reduced inflammatory mediators |

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves coupling an isocyanate intermediate with a substituted amine. For example:

- Step 1: Prepare the 1,3,4-oxadiazole precursor via cyclization of a thiosemicarbazide derivative under acidic conditions (e.g., H₂SO₄) .

- Step 2: React the oxadiazole intermediate with 4-fluorobenzylamine in the presence of a coupling agent (e.g., carbodiimides) in anhydrous dichloromethane or toluene.

- Optimization: Use inert solvents (e.g., DCM), reflux conditions, and triethylamine to neutralize HCl byproducts. Yields improve with stoichiometric control (1:1 molar ratio) and exclusion of moisture .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the crystal structure to confirm bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in urea moieties) .

- Spectroscopy: Use NMR (¹H/¹³C) to verify substituent positions and FT-IR to identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹).

- Computational Methods: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict reactivity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of fine particles.

- Storage: Keep in a cool, dry environment (<25°C) in airtight containers labeled with hazard warnings (e.g., "Harmful if inhaled").

- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Advanced: How should researchers design experiments to evaluate this compound’s biological activity while minimizing confounding variables?

Methodological Answer:

- Experimental Design: Adopt a randomized block design with split-split plots for multi-factor analysis (e.g., dose-response, time points). Use four replicates per treatment to ensure statistical power .

- Controls: Include positive/negative controls (e.g., known inhibitors) and solvent-only groups.

- Blinding: Assign sample codes to avoid observer bias during data collection .

Advanced: How can theoretical frameworks guide mechanistic studies of this compound’s activity?

Methodological Answer:

- Conceptual Models: Link the compound’s structure to enzyme inhibition (e.g., urea derivatives as kinase inhibitors) using pharmacophore mapping.

- Hypothesis Testing: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like EGFR or VEGFR .

- Validation: Compare in silico predictions with in vitro assays (e.g., IC₅₀ measurements) to refine models .

Advanced: What methodologies assess the environmental fate and ecotoxicological impacts of this compound?

Methodological Answer:

- Physicochemical Properties: Measure logP (octanol-water partition coefficient) and hydrolysis rates under varying pH/temperature .

- Biotic Studies: Conduct microcosm experiments to track biodegradation pathways and bioaccumulation in model organisms (e.g., Daphnia magna) .

- Risk Assessment: Use probabilistic models (e.g., Monte Carlo simulations) to estimate ecological risks based on exposure thresholds .

Advanced: How can researchers resolve contradictions in reported activity data for this compound?

Methodological Answer:

- Meta-Analysis: Systematically review literature to identify variables affecting outcomes (e.g., assay type, cell lines) .

- Replication Studies: Repeat key experiments under standardized conditions (e.g., ISO guidelines) to isolate discrepancies.

- Advanced Analytics: Apply LC-MS/MS to verify compound purity and rule out degradation artifacts .

Advanced: What in silico strategies predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME or ProTox-II to estimate absorption, metabolism, and hepatotoxicity.

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like topological polar surface area (TPSA) and H-bond acceptors .

- Validation: Cross-check predictions with in vivo data (e.g., rodent studies) to calibrate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。